ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring with an amino group at the 5-position, a cyclopropyl group at the 1-position, and an ethyl ester at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance the compound’s binding affinity and specificity . The pyrazole ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate
- Ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
- 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide
Uniqueness
Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of novel bioactive molecules .
Properties
IUPAC Name |
ethyl 5-amino-1-cyclopropylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-5-11-12(8(7)10)6-3-4-6/h5-6H,2-4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFJFHZEMPRTSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.